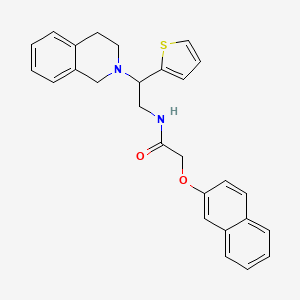

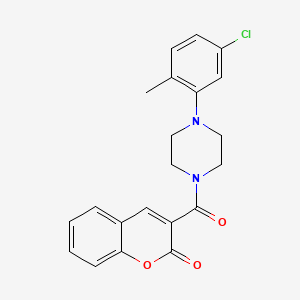

![molecular formula C20H14ClN3O2S B2970159 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide CAS No. 476459-67-3](/img/structure/B2970159.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid with a hydrazine or a thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis . These techniques can provide information about the compound’s crystal structure, intermolecular interactions, and molecular geometry .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques. For example, NMR spectroscopy can be used to determine the compound’s chemical structure .科学的研究の応用

Synthesis and Characterization :

- Malik et al. (2018) discussed the synthesis of thiadiazole derivatives, including a similar compound, for their dyeing performance on nylon fabric. They characterized these compounds using UV, IR, and NMR spectra (Malik, Patel, Tailor, & Patel, 2018).

Photophysical Properties :

- Muddapur et al. (2016) studied the photophysical properties of a thiadiazole derivative, examining its absorption and fluorescence spectra in various solvents. They estimated the ground and excited state dipole moments, providing insights into the compound's electronic transitions (Muddapur, Koppal, Patil, & Melavanki, 2016).

Anticancer Activity :

- Ekrek et al. (2022) synthesized thiadiazole derivatives, including compounds with structural similarities, and evaluated their anticancer activities against various cancer cell lines. Their results showed significant activity, indicating the potential of these compounds in cancer treatment (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Crystal Structure and Physical Parameters :

- GayathriB. et al. (2019) focused on the crystal structure and physical parameters of a novel compound closely related to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide. They used FT-IR, NMR, and X-ray diffraction methods for characterization (GayathriB. et al., 2019).

Antiviral Activity :

- Chen et al. (2010) synthesized thiadiazole sulfonamides, which showed certain anti-tobacco mosaic virus activity. This indicates the potential use of these compounds in antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Anti-Parkinson's Screening :

- Gomathy et al. (2012) synthesized novel acetamide derivatives related to the compound of interest and evaluated their anti-Parkinson's activity, showing significant potential in this area (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Corrosion Inhibition :

- Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, including a thiadiazole-based compound, as corrosion inhibitors for mild steel, demonstrating their efficacy in protecting against corrosion (Saraswat & Yadav, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-17-8-4-3-7-16(17)19-23-24-20(27-19)22-18(25)12-26-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBULRRCWOOHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

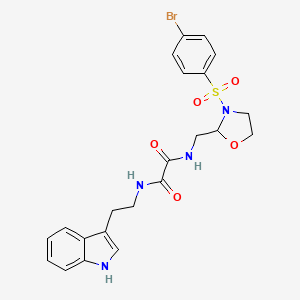

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)

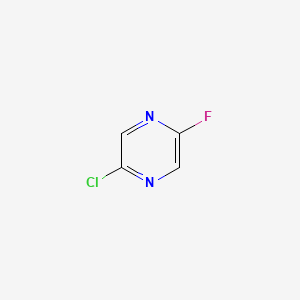

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

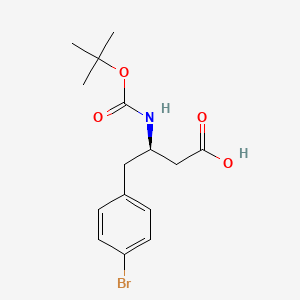

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)